molecular formula C11H15NOS B13178303 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol

Cat. No.: B13178303
M. Wt: 209.31 g/mol
InChI Key: RJJPFTKYNQLESA-UHFFFAOYSA-N
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Description

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol (CAS 1248065-84-0) is a thiophene-based compound featuring a propargyl alcohol moiety and an ethyl(methyl)amino-methyl substituent. Its structure combines a thiophene ring (positioned at the 3-yl site) with a secondary amine group and a terminal alkyne-alcohol chain. Its structural uniqueness lies in the juxtaposition of the electron-rich thiophene, the polar amino group, and the reactive propargyl alcohol, which collectively influence its physicochemical and synthetic properties.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

3-[5-[[ethyl(methyl)amino]methyl]thiophen-3-yl]prop-2-yn-1-ol

InChI

InChI=1S/C11H15NOS/c1-3-12(2)8-11-7-10(9-14-11)5-4-6-13/h7,9,13H,3,6,8H2,1-2H3

InChI Key

RJJPFTKYNQLESA-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC(=CS1)C#CCO

Origin of Product

United States

Chemical Reactions Analysis

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol":

Basic Information

  • Chemical Name: 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol
  • Molecular Formula: C11H15NOSC_{11}H_{15}NOS
  • Molecular Weight: 209.31 g/mol
  • PubChem CID: 61741911

Names and Identifiers

  • IUPAC Name: 3-[5-[[ethyl(methyl)amino]methyl]thiophen-3-yl]prop-2-yn-1-ol
  • InChI: InChI=1S/C11H15NOS/c1-3-12(2)8-11-7-10(9-14-11)5-4-6-13/h7,9,13H,3,6,8H2,1-2H3
  • InChIKey: RJJPFTKYNQLESA-UHFFFAOYSA-N
  • SMILES: CCN(C)CC1=CC(=CS1)C#CCO
  • **Synonyms: **
    • 1248065-84-0
    • 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol
    • 3-(5-([ETHYL(METHYL)AMINO]METHYL)THIOPHEN-3-YL)PROP-2-YN-1-OL
    • 3-(5-{[ethyl(methyl)amino]methyl}thiophen-3-yl)prop-2-yn-1-ol
    • AKOS011012080

Potential Applications

While the provided search results do not explicitly detail the applications of "3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol", they do provide some context regarding similar compounds and their uses:

  • Antibacterial Agents: Thiophene derivatives are mentioned as antibacterial agents . For example, some compounds with thiophene rings exhibit inhibitory activity against E. coli and P. aeruginosa .
  • GPR88 Agonists: Related compounds are being investigated as GPR88 agonists . GPR88 is a protein that could be a potential drug target.

Mechanism of Action

The mechanism of action of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which are crucial in the development of anesthetics . The compound’s biological effects are mediated through its binding to target proteins and enzymes, leading to the modulation of cellular processes.

Comparison with Similar Compounds

3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol (CAS 1249839-87-9)

This analogue replaces the ethyl(methyl)amino group with a pyrrolidinyl ring. The pyrrolidine’s cyclic structure enhances steric bulk and alters basicity compared to the linear ethyl(methyl)amine. Such differences impact solubility and reactivity: the pyrrolidine’s constrained geometry may reduce nucleophilicity in substitution reactions, while the ethyl(methyl)amine offers greater conformational flexibility for hydrogen bonding .

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

A duloxetine precursor, this compound features a thiophene-2-yl group and a propanolamine chain. The thiophene positional isomerism (2-yl vs. The absence of a propargyl group limits its utility in click chemistry, a key advantage of the target compound .

Functional Group Variations

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

This ester-containing analogue lacks the amino and propargyl alcohol groups. The ketone and ester functionalities render it more electrophilic, favoring condensation reactions, whereas the target compound’s propargyl alcohol enables alkyne-based cross-coupling (e.g., Sonogashira reactions) .

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

A duloxetine-related compound, this molecule substitutes the propargyl alcohol with a naphthyloxy group.

Key Comparative Data

Table 1. Structural and Functional Comparison of Analogues

Compound Name CAS Number Key Functional Groups Reactivity/Applications
Target Compound 1248065-84-0 Propargyl alcohol, ethyl(methyl)amine Cross-coupling reactions, intermediates
3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol 1249839-87-9 Propargyl alcohol, pyrrolidine Sterically hindered intermediates
Ethyl 3-oxo-3-(thiophen-3-yl)propanoate N/A Ester, ketone Electrophilic substitutions
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol N/A Propanolamine, thiophene-2-yl Antidepressant synthesis

Research Findings

Physicochemical Properties

Hydrogen-bonding analysis (via Etter’s graph set theory) suggests the hydroxyl group in the target compound forms robust O–H···N interactions with the ethyl(methyl)amine, enhancing crystalline stability compared to non-hydroxylated analogues . This contrasts with the ester group in Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, which participates in weaker C=O···H interactions .

Biological Activity

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol, also referred to as a thiophene derivative, is a complex organic compound notable for its potential biological activities. The compound's unique structural characteristics, including the presence of a thiophene ring and an alkyne functional group, suggest significant interactions with biological targets, potentially leading to antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The chemical structure of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol is defined by several key features:

Feature Description
Molecular Formula C₁₁H₁₆N₂S
Molecular Weight 208.32 g/mol
Functional Groups Thiophene ring, alkyne group, ethyl(methyl)amino

These structural components are crucial in determining the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol exhibit notable antimicrobial activity. The thiophene moiety is known to enhance biological activity due to its ability to interact with various biological targets such as enzymes and receptors. Studies have shown that derivatives of thiophene can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting effective antibacterial properties .

Anticancer Activity

Preliminary investigations into the anticancer properties of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol have indicated potential effects on cancer cell lines. The compound may interfere with cellular signaling pathways involved in cancer progression. For example, compounds with similar structures have been reported to inhibit specific mitotic kinesins, which are essential for proper cell division in cancer cells .

The specific mechanisms through which 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol exerts its biological effects remain an area of active research. Initial studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of cellular processes such as apoptosis or proliferation in cancer cells .

Case Studies

Several case studies highlight the biological activity of thiophene derivatives:

  • Case Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated MIC values ranging from 0.05 to 0.15 mg/mL for effective compounds .
  • Case Study on Anticancer Potential :
    • In vitro studies demonstrated that a structurally similar compound inhibited the proliferation of breast cancer cell lines by inducing apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals differences in biological activity based on variations in functional groups:

Compound Name Structural Features Biological Activity
3-(5-(Methyl(propyl)amino)methyl)thiophen...)Methyl(propyl)amino groupModerate antibacterial activity
3-(5-(Morpholin-4-yl)methyl)thiophen...)Morpholine ringHigher anticancer efficacy
3-(5-(Ethyl(propyl)amino)methyl)thiophen...)Ethyl(propyl)amino substituentDistinct chemical reactivity patterns

The unique combination of functional groups in 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yne may confer specific reactivity and biological properties that distinguish it from these similar compounds.

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